molecular formula C18H18N2O4S B7682850 N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide

Cat. No.: B7682850
M. Wt: 358.4 g/mol
InChI Key: JFNPMUBQARTZRJ-UHFFFAOYSA-N
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Description

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-13-8-10-14(11-9-13)25(22,23)20-19-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPMUBQARTZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxy-3-methylbenzofurans with hydrazine derivatives under acidic conditions. Subsequent sulfonation with 4-ethylphenylsulfonyl chloride completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification techniques such as recrystallization and chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Reduced benzofurans and hydrazides.

  • Substitution Products: Amine and alcohol derivatives of the benzofuran core.

Scientific Research Applications

Chemistry: In chemistry, N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various pathogens, making it a candidate for drug development.

Medicine: Due to its biological activity, the compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for treating infections and certain types of cancer.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets are still under investigation, but research suggests involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

  • N-(4-ethylphenyl)sulfonyl-2-methyl-1-benzofuran-3-carbohydrazide

  • N-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-4-carbohydrazide

  • N-(4-ethylphenyl)sulfonyl-3-ethyl-1-benzofuran-2-carbohydrazide

Uniqueness: N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide stands out due to its specific substitution pattern and the presence of the sulfonyl group, which enhances its reactivity and biological activity compared to similar compounds.

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